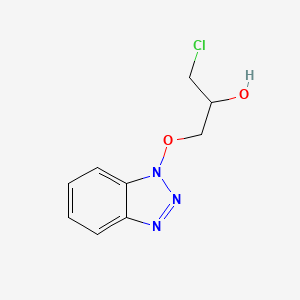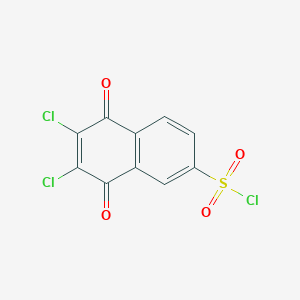![molecular formula C9H12NO6P B14351720 Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate CAS No. 90436-77-4](/img/structure/B14351720.png)
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its unique structural features, including a hydroxy group and a nitrophenyl group attached to the phosphonate moiety. It is used in various scientific research applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and visible-light illumination are also employed to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, amino derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
2-Hydroxyethylphosphonate: Another organophosphorus compound with similar reactivity.
Aminophosphonates: Compounds with an amino group attached to the phosphonate moiety, used in medicinal chemistry.
Uniqueness
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is unique due to its combination of a hydroxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Propriétés
| 90436-77-4 | |
Formule moléculaire |
C9H12NO6P |
Poids moléculaire |
261.17 g/mol |
Nom IUPAC |
dimethoxyphosphoryl-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6P/c1-15-17(14,16-2)9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,1-2H3 |
Clé InChI |
DWXPGNKJVLIZHP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


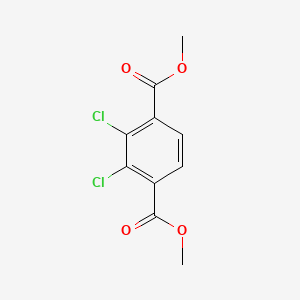
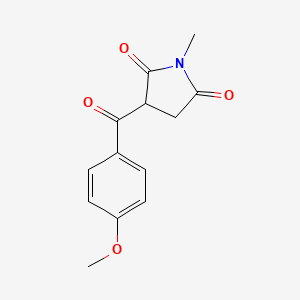
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)

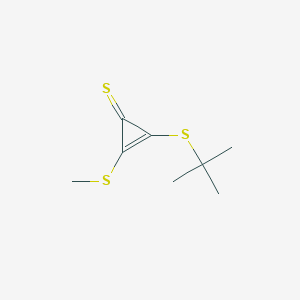

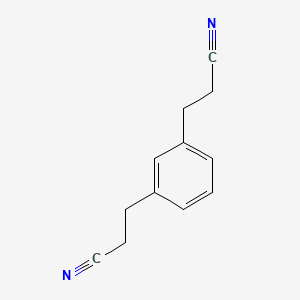
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/no-structure.png)
methanolate](/img/structure/B14351686.png)
